molecular formula C20H28ClN5O B13839283 3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride

3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride

Cat. No.: B13839283
M. Wt: 389.9 g/mol
InChI Key: SGIKFMYPQKTTIW-UHFFFAOYSA-N
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Description

3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the core benzene ring, followed by the introduction of the phenoxy and di(propan-2-yl) groups. The final steps involve the addition of the diaminomethylideneamino and carboximidamide groups, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-methyl-N-(propan-2-yl)benzenecarboximidamide
  • Fluorinated pyridines

Uniqueness

Compared to similar compounds, 3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C20H28ClN5O

Molecular Weight

389.9 g/mol

IUPAC Name

3-(diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride

InChI

InChI=1S/C20H27N5O.ClH/c1-11(2)14-10-15(26-13-8-6-5-7-9-13)18(25-20(23)24)16(12(3)4)17(14)19(21)22;/h5-12H,1-4H3,(H3,21,22)(H4,23,24,25);1H

InChI Key

SGIKFMYPQKTTIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1C(=N)N)C(C)C)N=C(N)N)OC2=CC=CC=C2.Cl

Origin of Product

United States

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